Technical Guide: Molecular Properties & Synthesis of Benzo[b]thiophen-2-ylmethyl-ethyl-amine
Technical Guide: Molecular Properties & Synthesis of Benzo[b]thiophen-2-ylmethyl-ethyl-amine
The following technical guide details the molecular properties, synthesis, and theoretical pharmacological profile of Benzo[b]thiophen-2-ylmethyl-ethyl-amine .
Executive Summary
Benzo[b]thiophen-2-ylmethyl-ethyl-amine (also known as N-ethyl-1-(benzo[b]thiophen-2-yl)methanamine) is a bicyclic heteroaromatic secondary amine.[1] Structurally, it consists of a benzo[b]thiophene core substituted at the C2 position with an (ethylamino)methyl group.
This compound represents a critical scaffold in medicinal chemistry, serving as a bioisostere for naphthalene-based and indole-based ligands. While the C3-substituted isomers (tryptamine analogs) are well-characterized for serotonergic activity, the C2-substituted variants are frequently explored as intermediates for non-steroidal anti-inflammatory drugs (NSAIDs), 5-lipoxygenase inhibitors, and novel monoamine transporter modulators.
Part 1: Molecular Architecture & Physicochemical Profile
Chemical Identity
-
IUPAC Name: N-ethyl-1-(1-benzothiophen-2-yl)methanamine
-
Molecular Formula: C
H NS[2] -
SMILES: CCNCc1cc2ccccc2s1
-
CAS Number (Analog Reference): 52994-61-3 (refers to the 3-isomer; specific C2-isomer is a research chemical often cataloged by chemical structure).
Calculated Physicochemical Properties
The following parameters are derived from consensus molecular modeling of the benzothiophene scaffold.
| Property | Value | Implication |
| LogP (Octanol/Water) | 2.9 – 3.2 | Highly lipophilic; suggests high blood-brain barrier (BBB) permeability. |
| pKa (Basic Amine) | 9.4 – 9.8 | Predominantly protonated (cationic) at physiological pH (7.4). |
| Topological Polar Surface Area (TPSA) | ~12 Ų | Low polar surface area, favoring membrane diffusion. |
| H-Bond Donors / Acceptors | 1 / 1 | Compliant with Lipinski’s Rule of 5 for drug-likeness. |
| Rotatable Bonds | 3 | Moderate flexibility allows induced-fit binding to protein targets. |
Electronic Characteristics
The benzo[b]thiophene ring is electron-rich but less reactive to electrophilic aromatic substitution than indole. The sulfur atom at position 1 exerts a weak electron-donating effect via resonance but an electron-withdrawing effect via induction.
-
C2 Position: The C2 position is activated for lithiation (via n-BuLi), making it the primary handle for synthetic derivatization.
-
Amine Basicity: The methylene spacer isolates the amine from the aromatic ring's resonance, maintaining the basicity typical of secondary aliphatic amines.
Part 2: Synthetic Pathways[4][5]
The most robust synthetic route utilizes Reductive Amination of the corresponding aldehyde. This approach minimizes side reactions and allows for high-yield isolation.
Retrosynthetic Analysis
The target molecule is disconnected at the C-N bond, revealing two primary precursors:
-
Benzo[b]thiophene-2-carbaldehyde: The electrophilic core.
-
Ethylamine: The nucleophilic amine source.
Protocol: Reductive Amination
Reagents: Benzo[b]thiophene-2-carbaldehyde, Ethylamine (2.0 M in THF), Sodium Triacetoxyborohydride (STAB), Dichloromethane (DCM), Acetic Acid (AcOH).
Step-by-Step Methodology:
-
Imine Formation:
-
Dissolve Benzo[b]thiophene-2-carbaldehyde (1.0 eq) in anhydrous DCM under an inert atmosphere (N
). -
Add Ethylamine (1.5 eq) and a catalytic amount of AcOH (0.1 eq) to facilitate dehydration.
-
Stir at room temperature for 2–4 hours. Monitor by TLC for the disappearance of the aldehyde.
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is preferred over NaBH
to prevent reduction of the aldehyde before imine formation is complete. -
Allow the mixture to warm to room temperature and stir overnight (12h).
-
-
Workup & Purification:
-
Quench with saturated aqueous NaHCO
to neutralize acid and decompose excess hydride. -
Extract with DCM (3x). Wash combined organics with brine, dry over MgSO
, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel; eluent: DCM/MeOH/NH
OH 95:5:0.5) to yield the secondary amine as a pale yellow oil or solid.
-
Visualization of Synthesis Route
Figure 1: Synthetic pathway from the benzothiophene core to the target ethylamine via formylation and reductive amination.[1][4]
Part 3: Pharmacological & ADME Potential
Structure-Activity Relationship (SAR)
This molecule is a bioisostere of N-ethyl-2-naphthalenemethanamine. The sulfur atom introduces specific metabolic and binding properties:
-
Steric Bulk: The benzothiophene system is planar and lipophilic, capable of pi-stacking interactions within hydrophobic pockets of receptors (e.g., GPCRs).
-
C2 vs. C3 Substitution:
-
C3-isomers (Tryptamine mimics): Often bind to 5-HT receptors.
-
C2-isomers (Target molecule): Often show different selectivity profiles, potentially acting as monoamine reuptake inhibitors or ligands for sigma receptors.
-
Metabolic Stability (ADME)
The benzothiophene core is susceptible to specific metabolic transformations, primarily mediated by Cytochrome P450 enzymes.
-
S-Oxidation: The thiophene sulfur is a "soft" nucleophile and can be oxidized to the sulfoxide and subsequently the sulfone . This increases polarity and facilitates excretion but may alter pharmacological activity.
-
N-Dealkylation: The ethyl group on the amine is a prime target for CYP-mediated oxidative dealkylation, yielding the primary amine metabolite (Benzo[b]thiophen-2-ylmethanamine).
-
Aromatic Hydroxylation: Less common but possible at the C5 or C6 positions of the benzene ring.
Metabolic Pathway Diagram
Figure 2: Predicted primary metabolic pathways involving S-oxidation and N-dealkylation.
Part 4: Analytical Characterization
To validate the synthesis of Benzo[b]thiophen-2-ylmethyl-ethyl-amine, the following analytical signals are diagnostic.
Proton NMR ( H-NMR)
-
Aromatic Region (7.2 – 7.9 ppm): Multiplets corresponding to the 4 protons of the benzene ring and the single proton at C3 of the thiophene ring.
-
Diagnostic: The C3-H usually appears as a singlet or distinct doublet around 7.2–7.3 ppm.
-
-
Benzylic Methylene (4.0 – 4.2 ppm): A singlet (or broadened singlet) representing the -CH
- bridge between the ring and the nitrogen. -
Ethyl Group:
-
Methylene (-CH
-): Quartet around 2.7 – 2.9 ppm. -
Methyl (-CH
): Triplet around 1.1 – 1.3 ppm.
-
Mass Spectrometry (MS)
-
Molecular Ion: [M+H]
peak at m/z 192. -
Fragmentation:
-
Loss of ethyl group (M-29).
-
Tropylium-like cation formation from the benzothiophene moiety (m/z ~147).
-
Part 5: Safety & Handling
Hazard Classification (GHS):
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
STOT-SE (Category 3): May cause respiratory irritation.
Handling Protocols:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the sulfur or amine.
References
-
Mancuso, R., & Gabriele, B. (2014). A Novel Expedient Synthesis of Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823.[4]
-
Campaigne, E. (1984).[5] Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications. Comprehensive Heterocyclic Chemistry, 4, 863-934.[5]
-
PubChem. (n.d.). Benzo[b]thiophene-2-methanamine. National Library of Medicine.
-
Sigma-Aldrich. (n.d.). Benzo[b]thiophene-2-carboxaldehyde Product Sheet.
